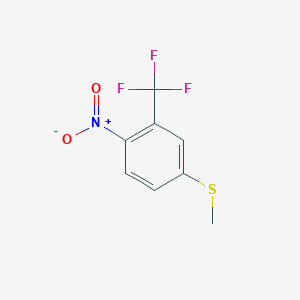
(3-(Trifluoromethyl)-4-nitrophenyl)(methyl)sulfane
概要
説明
(3-(Trifluoromethyl)-4-nitrophenyl)(methyl)sulfane is a chemical compound that features a trifluoromethyl group, a nitro group, and a sulfane group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethanesulfanylamide with 1-methoxy-2-alkynylbenzenes or methyl (2-alkynylphenyl)sulfanes, promoted by bismuth chloride (BiCl3) under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of non-ozone depleting precursors such as trifluoromethane (CF3H) or trifluoroacetate is also considered for environmentally friendly production .
化学反応の分析
Types of Reactions
(3-(Trifluoromethyl)-4-nitrophenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the nitro group to an amine group under suitable conditions.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like IBX, reducing agents such as hydrogen gas or metal hydrides, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield trifluoromethylated ketones, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenyl derivatives.
科学的研究の応用
(3-(Trifluoromethyl)-4-nitrophenyl)(methyl)sulfane has several scientific research applications:
Biology: The compound’s unique chemical properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein labeling.
Industry: The compound is used in the production of materials with specific properties, such as increased stability or reactivity.
作用機序
The mechanism of action of (3-(Trifluoromethyl)-4-nitrophenyl)(methyl)sulfane involves its interaction with molecular targets through its trifluoromethyl and nitro groups. These groups can participate in various chemical reactions, such as radical formation and electron transfer, which can modulate the activity of enzymes and other proteins. The compound’s effects are mediated through specific pathways that involve these molecular interactions .
類似化合物との比較
Similar Compounds
Trifluoromethylphenyl sulfones: These compounds share the trifluoromethyl and phenyl groups but differ in the presence of a sulfone group instead of a sulfane group.
Trifluoromethyl ketones: These compounds have a trifluoromethyl group attached to a ketone, offering different reactivity and applications.
Uniqueness
(3-(Trifluoromethyl)-4-nitrophenyl)(methyl)sulfane is unique due to the combination of its trifluoromethyl, nitro, and sulfane groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
4-methylsulfanyl-1-nitro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2S/c1-15-5-2-3-7(12(13)14)6(4-5)8(9,10)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXZEUICDRWOGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














